(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride
CAS No.: 1089305-25-8
Cat. No.: VC4780888
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1089305-25-8 |
|---|---|
| Molecular Formula | C11H8ClNO2 |
| Molecular Weight | 221.64 |
| IUPAC Name | (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride |
| Standard InChI | InChI=1S/C11H8ClNO2/c1-15-10-4-2-8(3-5-10)6-9(7-13)11(12)14/h2-6H,1H3/b9-6- |
| Standard InChI Key | UZSAZHVTRXUECQ-TWGQIWQCSA-N |
| SMILES | COC1=CC=C(C=C1)C=C(C#N)C(=O)Cl |
Introduction
Structural and Stereochemical Characteristics
The molecular structure of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride (C₁₁H₈ClNO₂) features:
-
A propenoyl chloride backbone with a chlorine atom at the carbonyl position.
-
A cyano group (-C≡N) at the α-position, enhancing electrophilicity at the carbonyl carbon.
-
A 4-methoxyphenyl group substituted at the β-position, contributing steric and electronic effects.
-
A Z-configuration (cis) at the C2–C3 double bond, which influences molecular geometry and intermolecular interactions .
The Z-isomer’s stereochemistry reduces molecular symmetry compared to the E-isomer, potentially altering crystallization behavior and solubility. Computational modeling suggests intramolecular hydrogen bonding between the carbonyl oxygen and the methoxy group may stabilize the Z-configuration under specific conditions .
Synthesis and Manufacturing
While direct synthetic routes for the Z-isomer are sparsely documented, plausible methodologies include:
Acyl Chloride Formation from Carboxylic Acid Precursors
-
Precursor: (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid.
-
Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Mechanism: Nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine .
Reaction Scheme:
Stereoselective Synthesis Challenges
-
The Z-configuration requires controlled reaction conditions to prevent isomerization to the thermodynamically favored E-isomer.
-
Low temperatures (-10°C to 0°C) and aprotic solvents (e.g., dichloromethane) may favor Z-selectivity during acylation .
Physicochemical Properties
Key properties inferred from analogous E-isomers and computational predictions include:
Notes:
-
The Z-isomer’s melting point is theorized to be lower than the E-isomer due to reduced crystal packing efficiency.
-
Vapor pressure at 25°C is negligible, aligning with typical acyl chloride behavior .
Chemical Reactivity and Applications
Nucleophilic Acyl Substitution
The acyl chloride group undergoes reactions with nucleophiles (e.g., amines, alcohols) to yield amides, esters, or ketones:
The electron-withdrawing cyano group accelerates reactivity by polarizing the carbonyl bond .
Conjugated System Participation
The α,β-unsaturated system participates in Michael additions or Diels-Alder reactions, enabling access to polycyclic architectures.
Pharmaceutical and Material Science Applications
-
Drug Intermediate: Potential building block for kinase inhibitors or anti-inflammatory agents, analogous to JAK inhibitors .
-
Polymer Chemistry: May serve as a monomer for conductive polymers due to its conjugated π-system.
Research Gaps and Future Directions
-
Stereochemical Stability: Investigations into Z→E isomerization kinetics under thermal or photolytic conditions.
-
Biological Activity: Screening for antimicrobial or anticancer properties leveraging the cyano-enone motif.
-
Catalytic Applications: Exploration in asymmetric synthesis as a chiral acylating agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume